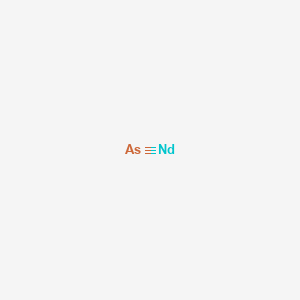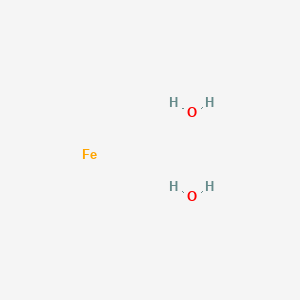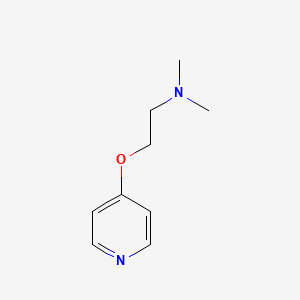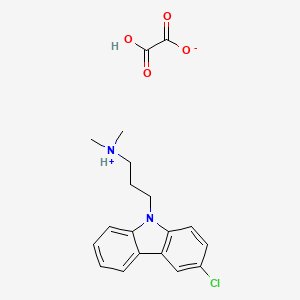
Neodymium arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium arsenide is a crystalline solid compound composed of neodymium and arsenic, with the chemical formula NdAs . This compound is known for its semiconductor properties and is used in various photo-optic applications . Neodymium, a rare earth element, is combined with arsenic to form this unique compound, which has garnered interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium arsenide can be synthesized through various methods. One common method involves the direct reaction of neodymium with arsenic at high temperatures. Another approach is the metathesis reaction between neodymium chloride and sodium arsenide, which produces this compound and sodium chloride as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity raw materials to ensure the quality and performance of the final product. The process typically involves the reduction of neodymium oxide with arsenic in a controlled environment to prevent contamination and ensure the desired stoichiometry .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other elements, resulting in the formation of neodymium halides and arsenic compounds.
Major Products Formed: The major products formed from these reactions include neodymium oxide, arsenic trioxide, neodymium halides, and elemental arsenic .
Aplicaciones Científicas De Investigación
Neodymium arsenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in transistors, diodes, and other electronic components .
Biology and Medicine: While this compound is not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential use in medical imaging and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of high-strength magnets and other advanced materials. Its semiconductor properties are also exploited in the manufacturing of optoelectronic devices, such as lasers and light-emitting diodes .
Mecanismo De Acción
Neodymium arsenide can be compared with other similar compounds, such as neodymium phosphide, neodymium antimonide, and neodymium bismuthide . These compounds share similar properties but differ in their specific applications and reactivity.
Comparación Con Compuestos Similares
Neodymium Phosphide (NdP): Used in high-temperature applications and as a semiconductor material.
Neodymium Antimonide (NdSb): Known for its magnetic properties and used in magnetic refrigeration.
Neodymium Bismuthide (NdBi): Studied for its potential use in thermoelectric devices
Uniqueness of Neodymium Arsenide: this compound stands out due to its specific combination of electrical conductivity and photo-optic properties, making it particularly valuable in advanced electronic and optoelectronic applications .
Propiedades
Número CAS |
12255-09-3 |
|---|---|
Fórmula molecular |
AsNd |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
arsanylidyneneodymium |
InChI |
InChI=1S/As.Nd |
Clave InChI |
WLDLVNUQGNWKJD-UHFFFAOYSA-N |
SMILES canónico |
[As]#[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)

![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)

![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)


